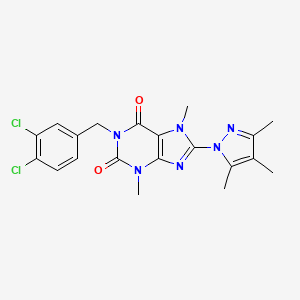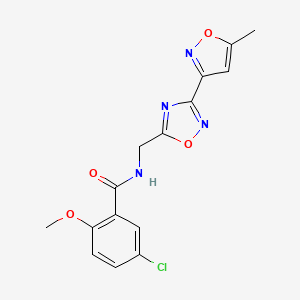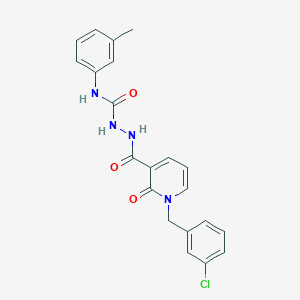![molecular formula C17H13F2NO5 B2987518 [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate CAS No. 876532-36-4](/img/structure/B2987518.png)
[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate, also known as MABA, is a chemical compound that has been extensively studied in scientific research. It is a derivative of 2,4-difluorobenzoic acid and is structurally similar to other anilino compounds such as N-phenyl-2-naphthylamine. MABA has been found to have various biological activities, making it an interesting compound for further investigation.
Scientific Research Applications
Chemical Synthesis and Reactions
Research by Tabolin and Ioffe (2014) explored rearrangements of N-oxyenamines and related reactions, which could be relevant to the transformations involving compounds similar to [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate. They discussed methods for converting products to imidazoles and oxazoles through reactions that involve methylation and ring closure, potentially applicable for synthesizing heterocyclic compounds from similar precursors (Tabolin & Ioffe, 2014).
Enzymatic Studies
Bernhardt et al. (1973) studied the interactions of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida. Although directly not about [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate, this research provides insights into how related compounds could be metabolized or interact with specific enzyme systems, indicating potential biotechnological applications (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
properties
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO5/c1-24-16(22)10-2-5-12(6-3-10)20-15(21)9-25-17(23)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQICZLFXCUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)




![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)


![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)


